molecular formula C36H30CuIP2 B14155918 Iodobis(triphenylphosphino)copper CAS No. 16109-82-3

Iodobis(triphenylphosphino)copper

Cat. No.: B14155918
CAS No.: 16109-82-3
M. Wt: 715.0 g/mol
InChI Key: FMNOWIWLAUZDDY-UHFFFAOYSA-M
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Description

Iodobis(triphenylphosphino)copper, with CAS numbers 22308-77-6 and 16109-82-3 (), is a copper(I) complex featuring two triphenylphosphine (PPh₃) ligands and an iodide counterion. Its structure is pseudo-tetrahedral, typical of Cu(I)-phosphine complexes, with copper in the +1 oxidation state.

Properties

CAS No.

16109-82-3

Molecular Formula

C36H30CuIP2

Molecular Weight

715.0 g/mol

IUPAC Name

copper(1+);triphenylphosphane;iodide

InChI

InChI=1S/2C18H15P.Cu.HI/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;;1H/q;;+1;/p-1

InChI Key

FMNOWIWLAUZDDY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+].[I-]

Origin of Product

United States

Preparation Methods

The synthesis of Iodobis(triphenylphosphino)copper typically involves the reaction of triphenylphosphine (PPh3) with copper(I) iodide (CuI). The reaction is usually carried out in an organic solvent such as diethyl ether. The mixture is heated and stirred to yield the product, which is generally obtained as yellow crystals .

Reaction Conditions:

    Reagents: Triphenylphosphine (PPh3), Copper(I) iodide (CuI)

    Solvent: Diethyl ether or other suitable organic solvents

    Temperature: Heating is required

    Product: Yellow crystalline this compound

Chemical Reactions Analysis

Iodobis(triphenylphosphino)copper undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Often used in the presence of other reducing agents to enhance its reactivity.

    Substitution Reactions: Typically involve nucleophiles that can replace the iodine atom.

Major Products:

  • The products of these reactions depend on the specific reagents and conditions used but generally include reduced organic compounds and substituted copper complexes.

Scientific Research Applications

Iodobis(triphenylphosphino)copper has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Iodobis(triphenylphosphino)copper exerts its effects involves the coordination of the copper ion with the triphenylphosphine ligands and the iodine atom. This coordination creates a stable complex that can interact with various substrates, facilitating reactions such as reductions and substitutions .

Molecular Targets and Pathways:

    Copper Ion: Central to the compound’s reactivity, enabling electron transfer and stabilization of reaction intermediates.

    Triphenylphosphine Ligands: Provide steric and electronic effects that enhance the compound’s catalytic properties.

Comparison with Similar Compounds

Comparison with Similar Copper(I) and Copper(II) Complexes

Structural and Ligand Variations

Hydrido(triphenylphosphino)copper(I) Hexamer (Stryker’s Reagent)
  • CAS : 33636-93-0; Formula : [CuH(PPh₃)]₆ .
  • Structure : Hexameric cluster with hydride ligands.
  • Applications: A powerful reducing agent in organic synthesis, enabling selective reductions (e.g., ketones to alcohols). Contrasts with iodobis(triphenylphosphino)copper, which lacks hydrides and is non-reductive .
Bis(triphenylphosphine)copper(I) Borohydride
  • CAS : 34010-85-0 .
  • Structure: Mononuclear Cu(I) with borohydride and PPh₃.
  • Applications: Used in hydrogen storage and catalysis. The borohydride ligand enhances reducing capacity compared to iodide in this compound .
Copper(I) Complexes with Bipyridyl and Phosphine Ligands
  • Example : [6-(Thiophen-2-yl)-2,2′-bipyridine]bis(triphenylphosphine)copper(I) tetrafluoroborate .
  • Structure : Mixed-ligand complexes with extended π-conjugation.
  • Applications: Exhibit photoluminescence due to ligand-to-metal charge transfer (LMCT), unlike this compound, which lacks luminescent properties .
Copper(II) Thiocarbamides
  • Example : Bis(triphenylphosphine)copper(II) thiocarbamide .
  • Structure : Cu(II) center with PPh₃ and thiocarbamide ligands.
  • Applications: Studied for biological activity; Cu(II) oxidation state allows redox reactivity absent in Cu(I) complexes like this compound .

Comparison by Metal Center and Oxidation State

Compound Metal/Oxidation State Key Ligands Applications References
This compound Cu(I) PPh₃, I⁻ Flame retardancy, thermal stability
Stryker’s Reagent Cu(I) PPh₃, H⁻ Organic reductions
Cu(I)-Bipyridyl-Phosphine Cu(I) Bipyridyl, PPh₃ Photophysics, luminescence
Cu(II) Thiocarbamide Cu(II) PPh₃, thiocarbamide Biological studies

Functional Differences

  • Thermal Decomposition: this compound generates phosphoric acid derivatives and iodine anions under heat, crucial for flame inhibition. In contrast, Stryker’s reagent decomposes to release hydrides, enabling reductive chemistry .
  • Ligand Effects : Bipyridyl ligands in Cu(I) complexes introduce luminescence, while ethylpyridine or acetylide ligands (e.g., phenylacetylide complexes in ) alter geometry (e.g., distorted tetrahedral vs. square planar) and reactivity.

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